molecular formula C7H4ClIN2O B3295227 3-Chloro-4-hydroxy-6-Iodoindazole CAS No. 887570-38-9

3-Chloro-4-hydroxy-6-Iodoindazole

Cat. No.: B3295227
CAS No.: 887570-38-9
M. Wt: 294.48 g/mol
InChI Key: WAJHGFRKQGHMPI-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-6-Iodoindazole is a halogenated indazole derivative with a molecular formula of C₇H₄ClIN₂O (calculated molecular weight: 294.48 g/mol). This compound features a chloro (-Cl) substituent at position 3, a hydroxy (-OH) group at position 4, and an iodo (-I) substituent at position 6. Halogenated indazoles are often explored as intermediates in pharmaceuticals or agrochemicals due to their ability to modulate electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

3-chloro-6-iodo-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHGFRKQGHMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxy-6-Iodoindazole typically involves the halogenation of an indazole precursor. One common method includes the use of iodine and chlorine reagents under controlled conditions to introduce the iodo and chloro substituents, respectively. The reaction is often carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available indazole derivatives. The process includes halogenation, hydroxylation, and purification steps to achieve the desired product with high purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydroxy-6-Iodoindazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove halogen substituents or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 3-Chloro-4-oxo-6-Iodoindazole.

    Reduction: Formation of 3-Chloro-4-hydroxyindazole or 4-hydroxy-6-Iodoindazole.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydroxy-6-Iodoindazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-6-Iodoindazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen and hydroxyl substituents allow it to form strong hydrogen bonds and halogen bonds with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-4-hydroxy-6-Iodoindazole with three analogous indazole derivatives, highlighting key structural and functional differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-Cl, 4-OH, 6-I C₇H₄ClIN₂O 294.48 Hydroxy group increases polarity; potential for hydrogen bonding
6-Chloro-3-iodo-4-methoxy-2H-indazole 6-Cl, 3-I, 4-OCH₃ C₈H₆ClIN₂O 340.50 (CAS 885519-68-6) Methoxy group enhances lipophilicity; reduced metabolic stability compared to -OH
3-Bromo-4-hydroxy-6-Iodoindazole 3-Br, 4-OH, 6-I C₇H₄BrIN₂O 338.93 (CAS 887570-41-4) Bromine’s larger atomic radius may alter steric interactions in binding pockets
4-Iodo-6-Methoxy-3-Chloro-(1H)indazole 4-I, 6-OCH₃, 3-Cl C₈H₆ClIN₂O 308.50 (CAS 887570-02-7) Substituent repositioning (iodo at 4 vs. 6) alters electronic distribution

Key Insights:

Substituent Type :

  • Hydroxy (-OH) vs. Methoxy (-OCH₃) : The hydroxy group in this compound increases hydrophilicity and metabolic liability (e.g., susceptibility to glucuronidation) compared to methoxy-containing analogs like 6-Chloro-3-iodo-4-methoxy-2H-indazole. Methoxy groups improve membrane permeability but reduce aqueous solubility .
  • Chloro (-Cl) vs. Bromo (-Br) : Bromine’s larger size in 3-Bromo-4-hydroxy-6-Iodoindazole may enhance halogen bonding but reduce metabolic stability compared to the chloro analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-hydroxy-6-Iodoindazole
Reactant of Route 2
3-Chloro-4-hydroxy-6-Iodoindazole

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